

Application Note: Identifying Osimertinib Dimesylate Resistance Genes Using CRISPR Cas9 Screening

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Compound of Interest		
Compound Name:	Osimertinib dimesylate	
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Abstract

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is highly effective against non-small cell lung cancer (NSCLC) harboring EGFR-sensitizing and T790M resistance mutations.[1][2] Despite its initial efficacy, acquired resistance inevitably emerges, limiting long-term patient benefit.[1][3] Genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 loss-of-function screens provide a powerful, unbiased method to identify genes whose knockout confers resistance to Osimertinib, thereby revealing novel resistance mechanisms and potential therapeutic targets. [4][5] This document outlines the protocols for performing a genome-wide CRISPR-Cas9 screen to identify Osimertinib resistance genes and for the subsequent validation of candidate hits.

Introduction to Osimertinib Resistance Mechanisms

Resistance to Osimertinib is complex and can be broadly categorized into two main types:

• EGFR-Dependent Mechanisms: These involve the acquisition of new mutations within the EGFR gene that interfere with Osimertinib binding, most notably the C797S mutation.[6]

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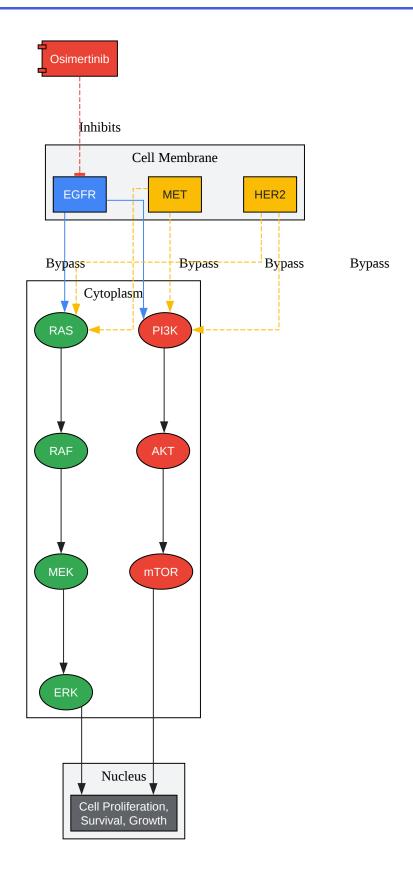




- EGFR-Independent (Bypass) Mechanisms: Cancer cells can activate alternative signaling pathways to bypass their dependency on EGFR for survival and proliferation.[7][8] This is a common resistance strategy and includes the amplification or mutation of genes in parallel pathways.[9] Key bypass pathways include:
 - MET Amplification: Upregulation of the MET receptor tyrosine kinase can activate downstream signaling independently of EGFR.[9]
 - HER2 Amplification: Similar to MET, amplification of HER2 can drive pro-survival signaling.
 [9]
 - RAS-MAPK Pathway Activation: Mutations in genes such as KRAS, NRAS, and BRAF can constitutively activate the MAPK pathway.[7][9]
 - PI3K-AKT Pathway Activation: Alterations in PIK3CA or loss of the tumor suppressor
 PTEN can lead to the activation of this critical survival pathway.[1][9]

The diagram below illustrates these primary resistance pathways.





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Caption: Key signaling pathways involved in Osimertinib resistance.



Experimental Design & Workflow

The overall strategy involves a genome-wide CRISPR knockout screen to identify genes whose loss confers resistance to Osimertinib, followed by rigorous validation of the top candidates.[10]



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Caption: Overall workflow for CRISPR screen and subsequent hit validation.

Detailed Experimental Protocols Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol describes a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function confers resistance to Osimertinib.[10][11]

Materials:

- NSCLC cell line sensitive to Osimertinib (e.g., PC-9, HCC827) stably expressing Cas9.
- Genome-wide human sgRNA library (e.g., GeCKO v2, Brunello).[12]
- Lentivirus Packaging Plasmids (e.g., psPAX2, pMD2.G).
- HEK293T cells for lentivirus production.
- Transfection Reagent (e.g., Lipofectamine 3000).



- Polybrene.
- Puromycin.
- Osimertinib dimesylate (dissolved in DMSO).
- Genomic DNA Extraction Kit (e.g., QIAamp DNA Blood Maxi Kit).
- High-fidelity DNA polymerase for PCR.
- NGS platform (e.g., Illumina NextSeq).

Procedure:

- Lentiviral Library Production:
 - Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
 - Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
 - Pool, centrifuge to remove cell debris, and filter through a 0.45 μm filter.
 - Titer the virus on the target Cas9-expressing NSCLC cell line to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure most cells receive a single sgRNA.
- Lentiviral Transduction of NSCLC Cells:
 - Seed enough Cas9-expressing NSCLC cells to achieve at least 300-500x coverage of the sgRNA library.
 - \circ Transduce the cells with the lentiviral library at the predetermined MOI in the presence of Polybrene (8 μ g/mL).
 - After 24 hours, replace the virus-containing medium with fresh medium.
- · Antibiotic Selection:



- After another 24 hours, begin selection with puromycin at a pre-determined concentration that kills non-transduced cells within 48-72 hours.
- Maintain puromycin selection for 3-5 days until a control plate of non-transduced cells shows complete cell death.

Osimertinib Treatment:

- After selection, expand the surviving cell population.
- Harvest an initial cell pellet representing the starting population (T0). This pellet should contain at least 300-500x library coverage.
- Plate the remaining cells into two groups: a control group (treated with DMSO) and a treatment group (treated with Osimertinib).
- Treat cells with a concentration of Osimertinib that effectively inhibits growth or kills the majority of the parental cells (e.g., GI80-90).
- Culture the cells for 14-21 days, passaging as needed and maintaining drug selection.[13]
 Ensure that the cell number does not drop below the required library coverage at each passage.
- Genomic DNA Extraction and sgRNA Sequencing:
 - Harvest the final cell pellets from both the DMSO and Osimertinib-treated populations.
 - Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
 [11]
 - Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add Illumina sequencing adapters.
 - Purify the PCR products and quantify the library.
 - Sequence the libraries on an NGS platform.
- Data Analysis:



- Align sequencing reads to the sgRNA library reference file to obtain read counts for each sgRNA.
- Use software like MAGeCK to identify sgRNAs and genes that are significantly enriched in the Osimertinib-treated population compared to the T0 or DMSO-treated population.

Data Presentation: Hypothetical Screen Results

The results from the bioinformatic analysis can be summarized in a table to highlight the top candidate genes.

Table 1: Top Candidate Genes from Genome-Wide CRISPR Screen

Rank	Gene Symbol	Enriched sgRNAs	p-value	False Discovery Rate (FDR)
1	NRAS	4/4	1.2e-8	2.5e-5
2	KEAP1	3/4	3.5e-7	4.1e-4
3	PIK3CA	3/4	8.1e-6	5.2e-3
4	MET	4/5	1.5e-5	8.9e-3

| 5 | CDK6 | 3/3 | 4.2e-5 | 1.2e-2 |

Validation of Candidate Genes

Hits from the primary screen must be individually validated to confirm their role in Osimertinib resistance.[14][15]

Protocol 2: Generation of Single-Gene Knockout Cell Lines

Procedure:

sgRNA Design and Cloning:



- Design 2-3 independent sgRNAs targeting the exons of each candidate gene.
- Clone each sgRNA into a lentiviral vector containing a selectable marker (e.g., puromycin).
- Lentivirus Production and Transduction:
 - Produce lentivirus for each individual sgRNA as described in Protocol 1.
 - Transduce the parental Cas9-expressing NSCLC cell line with each sgRNA lentivirus.
- Selection and Clonal Isolation:
 - Select transduced cells with puromycin.
 - Isolate single-cell clones via limiting dilution or FACS sorting to establish monoclonal knockout cell lines.
- Knockout Confirmation:
 - Expand clonal populations.
 - Confirm gene knockout at the protein level by Western blot analysis.

Protocol 3: Cell Viability Assay

Cell viability assays are essential to quantify the degree of resistance conferred by the gene knockout.[16][17]

Materials:

- Parental Cas9-expressing cells and validated single-gene knockout cell lines.
- 96-well cell culture plates.
- Osimertinib dimesylate.
- Cell viability reagent (e.g., MTS reagent or CellTiter-Glo Luminescent Cell Viability Assay).
- Plate reader (absorbance or luminescence).



Procedure:

- Cell Seeding:
 - Seed parental and knockout cells in 96-well plates at a density of 2,000-5,000 cells per well. Allow cells to attach overnight.
- Drug Treatment:
 - Prepare a serial dilution of Osimertinib.
 - \circ Treat the cells with a range of concentrations (e.g., 0.01 nM to 10 $\mu\text{M})$ for 72 hours.[13] Include a DMSO-only control.
- Viability Measurement:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for 1-4 hours (for MTS) or 10 minutes (for CellTiter-Glo).[13]
 - Read the absorbance (490 nm for MTS) or luminescence on a plate reader.
- Data Analysis:
 - Normalize the readings to the DMSO control for each cell line.
 - Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: IC50 Values

A significant increase in the IC50 value for a knockout cell line compared to the parental line confirms its role in resistance.

Table 2: Osimertinib IC50 Values in Parental and Knockout Cell Lines



Cell Line	Target Gene	Osimertinib IC50 (nM) ± SD	Fold Change in IC50
PC-9 Cas9 Parental	-	15.2 ± 2.1	1.0
PC-9 NRAS-KO1	NRAS	245.6 ± 18.5	16.2
PC-9 NRAS-KO2	NRAS	221.9 ± 25.3	14.6

| PC-9 KEAP1-KO1 | KEAP1 | 18.1 ± 3.5 | 1.2 (Not Significant) |

Protocol 4: Western Blot Analysis for Pathway Activity

Western blotting is used to investigate how the knockout of a candidate gene affects key signaling pathways.[18]

Materials:

- Parental and knockout cell lines.
- RIPA lysis buffer with protease and phosphatase inhibitors.[18]
- BCA Protein Assay Kit.
- SDS-PAGE gels, transfer apparatus, and PVDF membranes.
- · Primary and secondary antibodies.
- Chemiluminescent substrate (ECL).
- · Imaging system.

Procedure:

- · Cell Lysis and Protein Quantification:
 - Culture parental and knockout cells with or without Osimertinib treatment for a specified time (e.g., 6 hours).



- Lyse the cells in ice-cold RIPA buffer.[18]
- Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.[18]
- SDS-PAGE and Transfer:
 - Normalize protein amounts, add Laemmli buffer, and boil samples for 5 minutes.
 - Load 20-30 μg of protein per lane on an SDS-PAGE gel.[18]
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[19]
 - Incubate with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
- Detection and Analysis:
 - Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal.[18]
 - Quantify band intensities using densitometry software. Normalize target protein levels to a loading control like β-actin.

Table 3: Recommended Antibodies for Western Blot Analysis



Target Protein	Supplier & Cat. No.	Dilution	Purpose
p-EGFR (Y1068)	Cell Signaling #3777	1:1000	To assess EGFR pathway inhibition by Osimertinib
Total EGFR	Cell Signaling #4267	1:1000	To control for total EGFR protein levels
p-Akt (S473)	Cell Signaling #4060	1:2000	To assess PI3K/Akt pathway activity
Total Akt	Cell Signaling #4691	1:1000	To control for total Akt protein levels
p-ERK1/2	Cell Signaling #4370	1:2000	To assess MAPK pathway activity
Total ERK1/2	Cell Signaling #4695	1:1000	To control for total ERK protein levels

| β-Actin | Sigma-Aldrich #A5441 | 1:5000 | Loading control |

Conclusion

The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to identify the genetic determinants of Osimertinib resistance.[10] The protocols detailed in this document offer a systematic framework for conducting genome-wide screens and validating candidate genes.[10][11] The insights gained from these studies will be instrumental in understanding the complex landscape of drug resistance and will guide the development of more effective and durable therapeutic strategies for NSCLC patients treated with Osimertinib.

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